2-Methyl-1,9-dihydrobenzo[cd]indole
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Overview
Description
2-Methyl-1,9-dihydrobenzo[cd]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, with a methyl group attached to the second position of the indole structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,9-dihydrobenzo[cd]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles .
Another method involves the use of palladium-catalyzed cross-coupling reactions. This approach allows for the formation of the indole ring system through the coupling of aryl halides with amines or hydrazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,9-dihydrobenzo[cd]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives .
Scientific Research Applications
2-Methyl-1,9-dihydrobenzo[cd]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,9-dihydrobenzo[cd]indole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Similar to 2-Methyl-1,9-dihydrobenzo[cd]indole but with a methyl group at the first position.
2-Phenylindole: Features a phenyl group at the second position, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-methyl-1,9-dihydrobenzo[cd]indole |
InChI |
InChI=1S/C12H11N/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-7,12-13H,1H3 |
InChI Key |
VILVWIZKGBLEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C3C2C(=CC=C3)N1 |
Origin of Product |
United States |
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